molecular formula C9H3BrClFIN B1381466 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline CAS No. 1592657-51-6

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline

Cat. No.: B1381466
CAS No.: 1592657-51-6
M. Wt: 386.38 g/mol
InChI Key: ZPQCJXJYQLWCPY-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a polyhalogenated quinoline derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . Its molecular formula is C9H3BrClFIN, with a molecular weight of 386.38 g/mol . The compound features four distinct halogen substituents—bromine, chlorine, fluorine, and iodine—on the quinoline scaffold. This unique arrangement makes it a valuable intermediate for constructing more complex molecules through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the different halogens offer potential for selective, sequential functionalization . In research, polyhalogenated quinolines of this type are widely explored for their potential biological activities, which can include antimicrobial and anticancer properties . The specific pattern of halogens can influence the compound's reactivity, lipophilicity, and its interactions with biological targets, such as enzymes . Quinoline derivatives, particularly those with multiple halogens, are of significant interest in the development of new therapeutic agents and are often used as key precursors in drug discovery pipelines . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

8-bromo-4-chloro-6-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClFIN/c10-6-2-4(12)1-5-8(11)7(13)3-14-9(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQCJXJYQLWCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Halogenation

This method is particularly useful for introducing halogens at specific positions on the quinoline ring. For example, trihaloisocyanuric acid can be used to halogenate quinolines at the C5 position with high regioselectivity.

Sequential Halogenation

To prepare a compound like 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline , a sequential halogenation strategy might be employed. This involves introducing each halogen atom stepwise, using appropriate conditions and reagents for each step.

Challenges and Considerations

  • Regioselectivity : Ensuring that each halogen is introduced at the correct position is a significant challenge. The use of directing groups or specific reaction conditions can help achieve regioselectivity.

  • Reactivity of Halogens : The reactivity of halogens varies, with iodine being the most reactive and fluorine the least. This affects the choice of reagents and conditions for each step.

  • Stability of Intermediates : Some halogenated intermediates may be unstable or prone to decomposition, requiring careful handling and storage.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
8-Bromo-4-chloro-6-fluoro-3-iodoquinoline serves as a critical building block in the synthesis of various therapeutic agents. Its halogenated structure enhances its reactivity and selectivity towards biological targets, making it a candidate for developing drugs aimed at treating diseases such as malaria, bacterial infections, and cancer. The presence of multiple halogens can significantly influence the compound's binding affinity to enzymes and receptors, leading to improved therapeutic efficacy.

Case Study: Antimalarial Activity
Research has demonstrated that derivatives of 8-bromoquinoline compounds exhibit potent antimalarial activity. For instance, studies have shown that modifications at the 3-position of the quinoline ring can lead to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria .

Biological Studies

Biological Interactions
The compound has been investigated for its interactions with various biological targets. Its halogen substituents allow for enhanced binding to specific enzymes and receptors, which can modulate biological pathways effectively. For example, studies have indicated that 8-bromoquinoline derivatives can inhibit catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, which is crucial for neurological health .

Mechanism of Action
The mechanism by which this compound exerts its effects typically involves the modulation of enzyme activity through competitive inhibition or receptor binding. The presence of multiple halogens increases the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

Material Science

Organic Electronics
In material science, this compound is utilized in synthesizing organic materials with unique electronic properties. Its ability to form stable complexes with metal ions makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets, resulting in potent biological effects .

Comparison with Similar Compounds

Structural and Molecular Weight Differences

The table below compares key structural and molecular features of 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline with similar compounds:

Compound Name Molecular Formula Average Mass (g/mol) Substituent Positions Key Features
This compound C₉H₃BrClFIN (inferred) ~420 (estimated) Br (8), Cl (4), F (6), I (3) Four halogens; high polarity
6-Bromo-4-chloro-3-iodoquinoline C₉H₄BrClIN 368.396 Br (6), Cl (4), I (3) Lacks fluorine; lower mass
8-Bromo-3-fluoroquinoline C₉H₅BrFN 226.05 Br (8), F (3) Minimal substitution; low mass
3-Bromo-8-chloro-6-nitroquinoline C₉H₄N₂O₂ClBr 287.49 Br (3), Cl (8), NO₂ (6) Nitro group introduces reactivity
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate C₁₂H₈BrClFNO₂ 340.55 Br (8), Cl (4), F (5), COOEt (3) Carboxylate ester enhances solubility

Key Observations :

  • The target compound’s four halogen substituents result in a higher molecular mass (~420 g/mol estimated) compared to analogs like 8-Bromo-3-fluoroquinoline (226.05 g/mol) .
  • The iodo group at position 3 distinguishes it from analogs like 6-Bromo-4-chloro-3-iodoquinoline (iodo at 3 but lacking fluorine) .

Physicochemical Properties

  • Solubility: The iodo group’s polarizability may reduce solubility in polar solvents compared to fluoro- or chloro-substituted analogs. For example, 8-(Bromomethyl)-6-fluoroquinoline () has a bromomethyl group, increasing hydrophobicity .

Biological Activity

8-Bromo-4-chloro-6-fluoro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. Quinoline compounds are known for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The compound has the IUPAC name this compound, with a molecular formula of C9H3BrClFIN. The presence of multiple halogen atoms significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogenation pattern enhances its binding affinity and selectivity, leading to modulation of various biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.

Compound NameKey FeaturesBiological Activity
8-Bromo-4-chloroquinoline Lacks iodine; moderate biological activityAntimicrobial, anticancer
8-Bromo-4-chloro-3-iodoquinoline Contains iodine; enhanced binding affinityIncreased potency against L. major
4-Chloro-6-fluoroquinoline Fewer halogens; lower reactivityLimited antimicrobial effects

Case Studies

Several case studies have highlighted the biological activities of quinoline derivatives:

  • Protozoan Parasite Growth Inhibition:
    A study reported the synthesis and evaluation of various quinoline analogs, including this compound, against Leishmania major. The results demonstrated a significant reduction in parasite viability at concentrations as low as 0.50 μM .
  • Mycobacterium tuberculosis Inhibition:
    Research focusing on arylated quinolines indicated that modifications similar to those in this compound could lead to compounds with activity against both replicating and non-replicating strains of Mycobacterium tuberculosis .

Q & A

Q. What are the critical steps and considerations for synthesizing 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline with high regioselectivity?

  • Methodological Answer : A multi-step synthesis protocol typically involves sequential halogenation and protection-deprotection strategies. For example:

Core quinoline formation : Start with a quinoline scaffold and introduce halogens in a stepwise manner to avoid steric hindrance and side reactions.

Order of halogenation : Bromine and iodine are bulkier, so their introduction may require careful temperature control (e.g., low temperatures for iodination to prevent over-substitution). Fluorine, being highly electronegative, is often introduced early via electrophilic substitution or directed ortho-metalation .

Protecting groups : Use temporary protecting groups (e.g., Boc for amines) to isolate reactive sites during chlorination or fluorination steps.

  • Safety : Follow protocols for handling hazardous halogens (e.g., PPE, fume hoods) as outlined in safety guidelines for similar compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify substitution patterns and electronic environments. Fluorine (19F^{19}\text{F}) and iodine (127I^{127}\text{I}) NMR are critical for confirming halogen positions .
  • X-ray Crystallography : Resolves steric effects and confirms regiochemistry, especially for iodine’s bulky substituents .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for halogenated quinolines in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from variations in catalyst systems or reaction conditions. Systematic approaches include:
  • Catalyst screening : Test palladium complexes (e.g., dichlorobis(isoquinoline)palladium) with different ligands (e.g., Buchwald-Hartwig conditions) to optimize coupling efficiency .
  • Isotopic labeling : Use deuterated or tritiated analogs to track reaction pathways and identify intermediates, as seen in studies of halogenated tryptophan derivatives .
  • In-situ monitoring : Employ techniques like LC-MS or IR spectroscopy to detect transient species and adjust reaction parameters dynamically .

Q. What strategies are recommended for studying the stability of this compound under varying environmental conditions?

  • Methodological Answer :
  • Accelerated degradation studies : Expose the compound to stressors (heat, light, humidity) and analyze degradation products via HPLC or GC-MS.
  • Surface interaction analysis : Investigate adsorption/desorption kinetics on labware surfaces using microspectroscopic imaging (e.g., AFM or ToF-SIMS) to assess stability in storage conditions .
  • Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies, particularly for weaker C-I bonds, and correlate with experimental stability data.

Q. How can computational tools predict the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

  • Methodological Answer :
  • DFT calculations : Model electron density maps to identify electrophilic/nucleophilic sites. For example, iodine’s steric bulk may direct coupling to less hindered positions.
  • Molecular docking : Simulate interactions with catalytic sites of enzymes or metal complexes to predict reactivity patterns .
  • Comparative analysis : Benchmark predictions against experimental data from structurally similar compounds (e.g., 6-bromo-4-chloroquinoline reactivity ).

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with halogen substitutions at different positions and test against target proteins (e.g., kinase assays).
  • Control experiments : Include halogen-free quinolines to isolate the impact of heavy halogens on bioactivity.
  • Statistical validation : Use ANOVA or multivariate analysis to assess significance of activity trends, ensuring sample sizes are statistically powered .

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